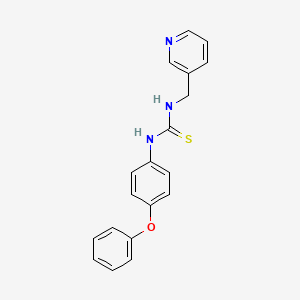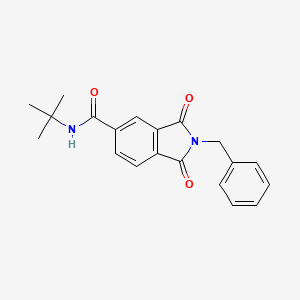![molecular formula C17H18ClNOS B5778994 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide is a chemical compound that belongs to the class of drugs known as selective androgen receptor modulators (SARMs). SARMs are a type of performance-enhancing drug that is used by athletes and bodybuilders to increase muscle mass and strength. However, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves its ability to selectively bind to androgen receptors in the body. Androgen receptors are proteins that are found in cells throughout the body and are responsible for the development and maintenance of male sex characteristics. By binding to these receptors, 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide can increase muscle mass and strength.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide include an increase in muscle mass and strength. It has also been found to have an anabolic effect on bone tissue, which can lead to an increase in bone density. Additionally, it has been found to have a positive effect on lipid metabolism, which can lead to a decrease in cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide in lab experiments is its ability to selectively bind to androgen receptors, which can lead to an increase in muscle mass and strength. This makes it a useful tool for studying the effects of androgen receptor activation on muscle tissue. However, one limitation is that it has not been extensively studied for its potential side effects, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide. One potential direction is the study of its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy. Another potential direction is the study of its effects on bone tissue, which could lead to the development of new treatments for osteoporosis. Additionally, further research is needed to determine its potential side effects and long-term safety.
Synthesemethoden
The synthesis method for 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide involves the reaction of 4-chlorothiophenol with 2-methylbenzylamine to form the intermediate 3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propan-1-amine. This intermediate is then converted to the final product by reacting it with propanoyl chloride.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide has been found to have potential applications in scientific research. It has been studied for its ability to selectively bind to androgen receptors in the body, which can lead to an increase in muscle mass and strength. It has also been studied for its potential use in the treatment of muscle wasting diseases, such as muscular dystrophy.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(2-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-13-4-2-3-5-14(13)12-19-17(20)10-11-21-16-8-6-15(18)7-9-16/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAXHUYIKQXJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methylbenzyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl ({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetate](/img/structure/B5778920.png)

![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)

![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)



![N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)

